molecular formula C16H11F3N2O2S B2908807 N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide CAS No. 439934-83-5

N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide

Cat. No. B2908807
CAS RN: 439934-83-5
M. Wt: 352.33
InChI Key: IQFVJSQJXGGKKA-UHFFFAOYSA-N
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Description

“N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide” is a chemical compound that contains a quinoline structure, a trifluoromethyl group, and a sulfonamide group . Quinolines are nitrogen-containing heterocyclic compounds that have many pharmaceutical and industrial purposes . The trifluoromethyl group is often found in pharmaceutical compounds and can enhance biological activity . Sulfonamides are a group of compounds that are well known for their antimicrobial activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Quinolines, trifluoromethyl groups, and sulfonamides can all participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinolines, trifluoromethyl groups, and sulfonamides all contribute specific properties to the compounds they are part of .

Scientific Research Applications

Antimicrobial Agent

The trifluoromethyl group in this compound contributes to its potential as an antimicrobial agent. Research has shown that derivatives of this compound can be potent growth inhibitors of drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species . These pathogens are responsible for a significant number of hospital-acquired infections, and the development of new antibiotics to combat them is of high importance.

Cancer Therapy

Compounds containing the trifluoromethyl group have been found to exhibit pharmacological activities that are beneficial in cancer therapy. For instance, the FDA has granted “Fast Track” designation to drugs like sorafenib, which shares a similar structural motif with the trifluoromethyl group for the therapy of advanced hepatocellular carcinoma . This highlights the potential of N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide in cancer treatment research.

Drug Design and Synthesis

The unique properties of the trifluoromethyl group make it a valuable pharmacophore in drug design. Its incorporation into drug molecules can significantly affect their metabolic stability, bioavailability, and binding affinity . Therefore, this compound can be used as a building block in the synthesis of new drug candidates with improved pharmacokinetic profiles.

Biofilm Eradication

Biofilms are complex communities of bacteria that are highly resistant to antibiotics. N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide derivatives have been reported to prevent the development of biofilms by MRSA . This is crucial for treating chronic infections and preventing the spread of antibiotic resistance.

Pharmacophore in Medicinal Chemistry

The trifluoromethyl group is recognized as a key pharmacophore in medicinal chemistry. It can enhance the potency and selectivity of drug molecules. The presence of this group in N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide makes it a valuable compound for exploring new therapeutic agents .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many quinoline derivatives exhibit antimicrobial, antiviral, and antiparasitic activities . Trifluoromethyl groups and sulfonamides are also commonly found in biologically active compounds .

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of many similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2S/c17-16(18,19)12-6-2-7-13(10-12)21-24(22,23)14-8-1-4-11-5-3-9-20-15(11)14/h1-10,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFVJSQJXGGKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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